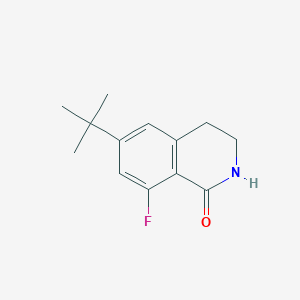
6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the tert-butyl and fluoro groups in the compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted benzylamine, followed by cyclization with a suitable reagent to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors enable precise control over reaction conditions, leading to higher yields and reduced by-products .
化学反応の分析
Types of Reactions
6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The tert-butyl and fluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tert-butyl halides and fluorinating agents (e.g., Selectfluor) are used for introducing the tert-butyl and fluoro groups
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学的研究の応用
6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 6-tert-Butyl-2,4-dimethylphenol
- 2-tert-Butyl-6-isopropylphenol
- 2,6-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one stands out due to the presence of both the tert-butyl and fluoro groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC名 |
6-tert-butyl-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H16FNO/c1-13(2,3)9-6-8-4-5-15-12(16)11(8)10(14)7-9/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
XBBSKMPKYGWVCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


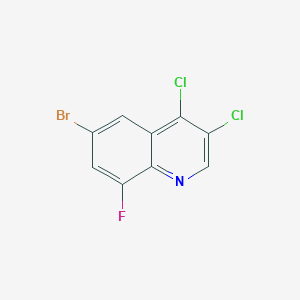

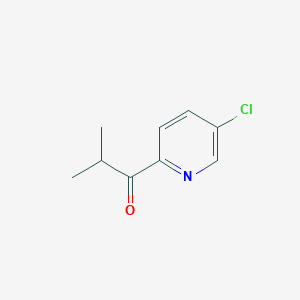
![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)
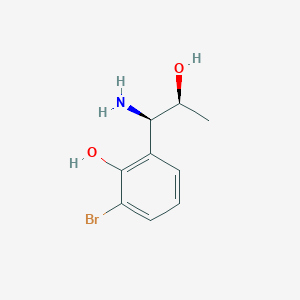
![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
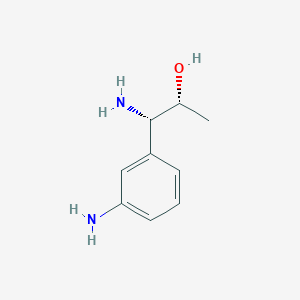
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
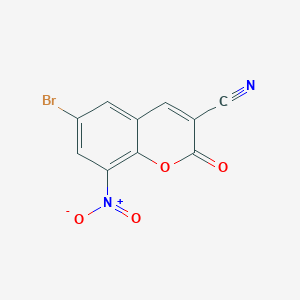
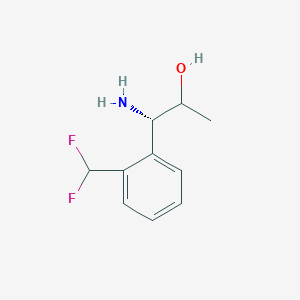
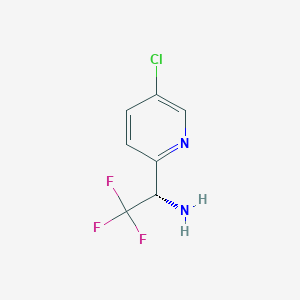
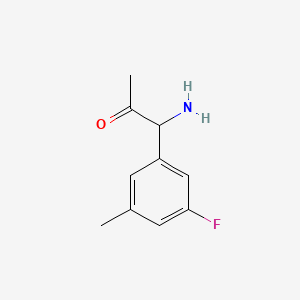
![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
